
3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid
Overview
Description
3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid is an organic compound with the molecular formula C11H12N2O3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid typically involves the condensation of 5-methoxy-1H-benzimidazole with a suitable propanoic acid derivative. One common method involves the reaction of 5-methoxy-1H-benzimidazole with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products
Oxidation: 3-(5-Hydroxy-1H-benzimidazol-2-yl)propanoic acid.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
1. Synthesis Building Block
- Role : This compound serves as a crucial building block in organic synthesis, allowing for the creation of more complex molecules.
- Reactions : It can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for synthesizing derivatives with enhanced properties.
Reaction Type | Reagents | Major Products Formed |
---|---|---|
Oxidation | Potassium permanganate | Corresponding oxides |
Reduction | Lithium aluminum hydride | Reduced amine derivatives |
Substitution | Alkyl halides + Base | Alkylated benzimidazole derivatives |
2. Coordination Chemistry
- Ligand Properties : The compound can act as a ligand in coordination chemistry, forming complexes with metal ions that may exhibit unique catalytic properties.
Biological Applications
1. Antimicrobial Activity
- Research Findings : Studies have indicated that 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid possesses antimicrobial properties, making it a candidate for developing new antibiotics. For instance, it has been tested against various bacterial strains with promising results.
2. Anticancer Properties
- Mechanism of Action : The compound's mechanism involves inhibiting specific enzymes related to cell proliferation. Research has shown that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Medical Applications
1. Therapeutic Potential
- Drug Development : Investigations into this compound have revealed its potential as a therapeutic agent targeting specific biological pathways. Notably, it has been studied as a partial agonist of G protein-coupled bile acid receptor (GPBA), which plays a role in glucose metabolism.
Study Reference | Findings |
---|---|
Enomoto et al., 2017 | Demonstrated that the compound reduces blood glucose levels in murine models. |
2. Neuroprotective Effects
- Neurodegenerative Disorders : Recent studies suggest that derivatives of this compound may exhibit neuroprotective effects against oxidative stress, making them candidates for treating neurodegenerative diseases like Parkinson's and Alzheimer's.
Case Studies
-
Antimicrobial Evaluation
- A study conducted on the efficacy of this compound against multi-drug resistant bacterial strains showed significant inhibition zones compared to standard antibiotics.
-
Cancer Cell Line Studies
- In vitro studies on various cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability, indicating its potential as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets in biological systems. The benzimidazole core can bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid
- 3-(5,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid
- 3-(1H-Benzimidazol-1-yl)propanoic acid
Uniqueness
3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid is unique due to the presence of the methoxy group at the 5-position of the benzimidazole ring. This functional group can influence the compound’s chemical reactivity and biological activity, making it distinct from other benzimidazole derivatives.
Biological Activity
3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzimidazole core with a methoxy group and a propanoic acid moiety. This unique substitution pattern contributes to its distinct chemical and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is particularly relevant in cancer treatment.
- Receptor Modulation : It can bind to receptors that regulate different physiological processes, influencing cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies have suggested that the compound has antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Activity : The ability to inhibit cell proliferation positions this compound as a potential anticancer agent. Studies have shown that it can induce apoptosis in various cancer cell lines.
- Neuroprotective Effects : Related compounds have demonstrated neuroprotective properties, suggesting that this benzimidazole derivative may also offer protection against neurodegenerative conditions.
Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
Table 1: Summary of Biological Activities
Research Findings
Recent research has focused on optimizing the structure of benzimidazole derivatives to enhance their biological activities. For instance, modifications to the methoxy group or the propanoic acid chain can significantly influence the compound's efficacy against specific targets.
Table 2: Structure-Activity Relationship (SAR)
Properties
IUPAC Name |
3-(6-methoxy-1H-benzimidazol-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-16-7-2-3-8-9(6-7)13-10(12-8)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERQTZASCMALML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388384 | |
Record name | 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37640-73-6 | |
Record name | 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.